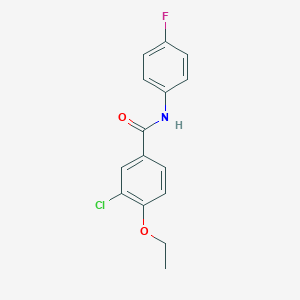![molecular formula C21H24ClN3O2S B251920 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)
2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, also known as CP-154,526, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has been extensively studied for its potential therapeutic applications in various medical conditions.
作用机制
2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide acts as a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. The CRF1 receptor is a G protein-coupled receptor that is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the stress response in the body. By blocking the CRF1 receptor, 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide inhibits the release of stress hormones such as cortisol, which can lead to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce alcohol consumption and withdrawal symptoms in rats. 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been found to decrease the activity of the HPA axis, which is responsible for the stress response in the body. This decrease in HPA axis activity leads to a reduction in stress-related behaviors.
实验室实验的优点和局限性
One of the advantages of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide is its selectivity for the CRF1 receptor, which makes it a useful tool for studying the role of the CRF1 receptor in various physiological and pathological conditions. However, one of the limitations of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide. One potential direction is to investigate its potential use in the treatment of opioid addiction. Another potential direction is to study its effects on the immune system, as the CRF1 receptor has been shown to play a role in immune function. Additionally, the development of more soluble analogs of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide could improve its utility in both in vitro and in vivo studies.
Conclusion:
In conclusion, 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical conditions. Its selective antagonism of the CRF1 receptor makes it a useful tool for studying the role of the CRF1 receptor in various physiological and pathological conditions. While it has shown promise in preclinical studies, further research is needed to fully understand its potential therapeutic applications.
合成方法
2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide can be synthesized by the reaction of 2-chloro-N-(4-(4-(2-hydroxyethyl)-1-piperazinyl)phenyl)acetamide with 4-chlorobenzenethiol in the presence of a base. The reaction yields 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide as a white crystalline solid with a purity of more than 99%.
科学研究应用
2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anxiolytic, antidepressant, and anti-stress effects in preclinical studies. 2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has also been investigated for its potential use in the treatment of addiction, particularly in alcohol and opioid addiction.
属性
分子式 |
C21H24ClN3O2S |
|---|---|
分子量 |
418 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)sulfanyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H24ClN3O2S/c1-2-21(27)25-13-11-24(12-14-25)18-7-5-17(6-8-18)23-20(26)15-28-19-9-3-16(22)4-10-19/h3-10H,2,11-15H2,1H3,(H,23,26) |
InChI 键 |
CWNXGGWKPRDQDB-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
规范 SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B251837.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B251838.png)

![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251841.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251842.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B251843.png)
![N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251847.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251848.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251849.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251851.png)

![N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide](/img/structure/B251857.png)

![2-(3-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B251861.png)